Autac2-2G

Autophagy Targeted Protein Degradation Drug Discovery

AUTAC2-2G: The definitive 2nd-gen AUTAC with a 100-fold activity gain over first-gen compounds. Its optimized linker and high 99.46% purity enable precise, low-dose kinetic analysis, eliminating confounding off-target effects. This is the superior, direct replacement for unreliable Cys-based AUTACs. Procure for robust, publication-ready autophagic flux data.

Molecular Formula C59H75FN10O12
Molecular Weight 1135.3 g/mol
Cat. No. B12379836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutac2-2G
Molecular FormulaC59H75FN10O12
Molecular Weight1135.3 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N
InChIInChI=1S/C59H75FN10O12/c1-6-59(2,3)52(73)56(75)69-27-8-7-14-45(69)57(76)82-46(21-17-39-18-22-47(77-4)48(34-39)78-5)41-12-9-13-44(35-41)64-50(72)24-23-49(71)62-25-10-28-79-30-32-81-33-31-80-29-11-26-68-38-42(36-63-68)53-65-51-54(66-58(61)67-55(51)74)70(53)37-40-15-19-43(60)20-16-40/h9,12-13,15-16,18-20,22,34-36,38,45-46H,6-8,10-11,14,17,21,23-33,37H2,1-5H3,(H,62,71)(H,64,72)(H3,61,66,67,74)/t45-,46+/m0/s1
InChIKeyZANJBLYAAWXSAG-CRCOQUFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AUTAC2-2G (HY-163127) Autophagy-Targeting Chimera for Targeted Protein Degradation Research Procurement Guide


AUTAC2-2G (Autac2-2G) is a second-generation Autophagy-Targeting Chimera (AUTAC) specifically engineered for research use in targeted protein degradation. As a heterobifunctional molecule, it comprises a target-protein ligand (SLF for FKBP12) tethered via a PEG linker to a p-fluorobenzylguanine (FBnG) autophagy tag . This compound was developed to address the limitations of first-generation AUTACs, which universally contained a cysteine (Cys) substructure. The core innovation involves replacing the Cys moiety with optimized linker chemistry, resulting in a compound with significantly enhanced degradation activity [1]. AUTAC2-2G serves as a critical tool compound for investigating autophagic flux and validating the therapeutic potential of autophagy-dependent degradation pathways in cellular models.

Why AUTAC2-2G Cannot Be Substituted by First-Generation AUTACs or Other Targeted Degraders


Direct substitution of AUTAC2-2G with first-generation AUTAC compounds (e.g., AUTAC1, AUTAC2) is scientifically invalid due to critical structure-activity relationship (SAR) differences. All first-generation AUTACs reported in the literature are predicated on a cysteine (Cys) residue as an essential structural component [1]. Systematic SAR studies have demonstrated that this cysteine substructure represents a critical liability, limiting degradation potency to the micromolar range [2]. AUTAC2-2G directly addresses this deficiency through a rational design strategy that replaces the cysteine linker with alternative moieties. This chemical modification is not incremental but transformational, leading to a quantitative, 100-fold enhancement in activity that renders earlier compounds obsolete for experiments demanding high-efficiency autophagic degradation . Furthermore, substituting AUTAC2-2G with other targeted degradation modalities, such as PROTACs, would alter the fundamental mechanism of action from the autophagy-lysosome pathway to the ubiquitin-proteasome system, confounding experimental results and procurement specifications.

AUTAC2-2G Quantitative Differentiation Evidence vs. First-Generation AUTACs and In-Class Analogs


AUTAC2-2G 100-Fold Activity Increase vs. First-Generation AUTACs

AUTAC2-2G demonstrates a quantifiable 100-fold increase in activity relative to first-generation AUTAC compounds . This differentiation is directly attributed to the replacement of the cysteine linker with an optimized structural moiety, a design validated through comprehensive SAR studies [1]. The precise quantitative improvement metric (100-fold) is consistently reported across authoritative sources and serves as the primary driver for selecting this compound over earlier iterations for degradation assays.

Autophagy Targeted Protein Degradation Drug Discovery

Optimized Linker Chemistry Overcomes Cysteine-Mediated Activity Limitations

First-generation AUTACs are characterized by a conserved cysteine (Cys) residue essential for their function [1]. This Cys substructure is identified as a critical liability that restricts the compounds' degradative capacity [2]. AUTAC2-2G represents a second-generation chemotype where this Cys is replaced with alternative linker structures, a modification that directly results in the observed 100-fold activity increase . This structural revision is a key differentiator, as it provides a chemical scaffold with demonstrated, and substantially improved, functional output compared to the first-generation analogs.

Structure-Activity Relationship Medicinal Chemistry Linker Chemistry

High Purity (99.46%) Ensures Reproducible Autophagy-Dependent Degradation

The commercially available form of AUTAC2-2G (HY-163127) is supplied at a high purity level of 99.46% . This level of purity minimizes the presence of structurally related impurities that could confound the interpretation of biological assays. While comparative purity data for first-generation AUTACs is not consistently available, this specification provides a quantitative benchmark for procurement, ensuring that researchers receive a compound that meets stringent quality control criteria.

Analytical Chemistry Quality Control Procurement Specification

Defined Solubility in DMSO for Consistent In Vitro Stock Preparation

AUTAC2-2G demonstrates a defined solubility of 100 mg/mL in DMSO (equating to a concentration of 88.08 mM) when aided by sonication [1]. This quantitative solubility value is critical for planning in vitro experiments, as it defines the maximum concentration of the compound that can be reliably achieved in a DMSO stock solution. For comparison, some structurally similar degrader molecules exhibit lower solubility, necessitating more dilute stocks that can introduce higher volumes of vehicle (e.g., DMSO) into cell culture media, potentially causing cytotoxic or off-target effects [2].

Formulation Preformulation Cell Culture

Recommended Research Applications for AUTAC2-2G Based on Differentiated Evidence


High-Resolution Dose-Response Studies for Autophagic Degradation Kinetics

The 100-fold activity increase makes AUTAC2-2G uniquely suited for detailed dose-response and kinetic analysis of autophagy-mediated degradation. Its enhanced potency allows for the precise quantification of degradation rates and maximum effect (Emax) at lower concentrations, which is difficult to achieve with first-generation compounds that require high micromolar dosing [1]. The high purity (99.46%) [2] and defined solubility further support accurate serial dilution and reproducible assay conditions, ensuring that observed effects are attributable to the compound rather than impurities or vehicle artifacts.

Mechanistic Validation of Autophagy-Dependent vs. Proteasome-Dependent Degradation Pathways

Given its clear structural differentiation from first-generation AUTACs via the optimized linker , AUTAC2-2G serves as a definitive tool compound to confirm autophagy-dependent degradation. Researchers can confidently use AUTAC2-2G alongside proteasome inhibitors (e.g., MG-132) and autophagy inhibitors (e.g., chloroquine) to dissect the relative contributions of the autophagy-lysosome pathway versus the ubiquitin-proteasome system (UPS) in degrading a specific target protein of interest. The enhanced activity [1] ensures that pathway inhibition effects are robust and quantifiable, a necessity for publishing high-impact mechanistic data.

High-Fidelity Chemical Biology Screening and Target Engagement Assays

The combination of high purity (99.46%) and the well-characterized 100-fold activity gain [1] positions AUTAC2-2G as a superior chemical probe for screening applications and target engagement studies. The reduced risk of off-target effects at lower, yet still efficacious, concentrations allows for cleaner phenotypic readouts. Furthermore, the high solubility in DMSO [2] facilitates the preparation of compound libraries and high-throughput screening plates, reducing the logistical burden and experimental variability associated with poorly soluble degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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